1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O and a molecular weight of 346.835 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O .Physical and Chemical Properties Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a molecular weight of 346.835 . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O and an average mass of 348.822 Da .Scientific Research Applications
Pharmacological Inhibition and Kinase Selectivity
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds related to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. This class of compounds demonstrates improved enzyme potency and kinase selectivity with modifications at specific positions on the pyridine and pyridone rings, leading to notable in vivo efficacy in Met-dependent cancer models without significant toxicity (Schroeder et al., 2009).
Calcium-Channel Modulation Potential
Derivatives of 1,4-dihydropyridine, akin to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are explored for their potential calcium-channel antagonist activity. The structural analysis of these compounds reveals their capability to modulate calcium channels, suggesting potential therapeutic applications in cardiovascular diseases and other conditions where calcium modulation is beneficial (Linden et al., 2011).
Material Science and Polymer Research
Polyamides incorporating dihydropyridine units demonstrate remarkable properties, including high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These polymers, developed from reactions involving components similar to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have potential applications in advanced material science, particularly in coatings, films, and possibly as components in electronic devices due to their inherent properties (Hsiao et al., 2000).
Antimicrobial and Antitubercular Activity
Recent studies have indicated that certain 1,4-dihydropyridine-3,5-dicarboxamide derivatives exhibit significant anti-tubercular activity. Derivatives designed and synthesized through modifications at specific positions on the dihydropyridine ring have shown the ability to inhibit the growth of Mycobacterium tuberculosis. This research highlights the potential of dihydropyridine derivatives in treating tuberculosis and possibly other bacterial infections (Iman et al., 2015).
Synthesis and Chemical Properties
Research on dihydropyridine derivatives, including those structurally related to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has led to the development of new synthetic routes and the exploration of their chemical properties. These studies contribute to a deeper understanding of the reactivity, stability, and potential applications of dihydropyridine compounds in various fields, including drug development and material science (Medvedeva et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction with its targets would depend on the specific chemical structure of the compound. It could potentially form bonds with amino acid residues in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUQPHRCZGKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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